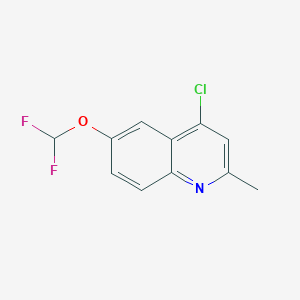

![molecular formula C12H10N2O2S B1454324 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate de méthyle CAS No. 941866-83-7](/img/structure/B1454324.png)

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la collagénase

Des composés similaires au 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate de méthyle ont été trouvés pour inhiber la collagénase . Cela pourrait potentiellement être utilisé dans le traitement de maladies comme la polyarthrite rhumatoïde où la collagénase joue un rôle dans les dommages tissulaires .

Immunomodulation

Ces composés sont également connus pour être des immunomodulateurs efficaces . Les immunomodulateurs sont des substances qui aident à réguler ou à normaliser le système immunitaire. Cela peut être bénéfique dans des conditions où la réponse immunitaire est soit trop active, soit trop faible .

Activité anticancéreuse

Il existe des preuves suggérant que ces composés présentent une activité anticancéreuse . Cela pourrait potentiellement être exploité pour le développement de nouveaux traitements contre le cancer .

Propriétés antioxydantes

Il a été découvert que des composés similaires possèdent des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres .

Modification covalente induite par la lumière UV

Lorsqu'il est ajouté à un ligand ou un pharmacophore via son lien amine, ce bloc de construction permet une modification covalente induite par la lumière UV d'une cible biologique avec un potentiel d'applications en aval via la balise alkyne .

Mécanisme D'action

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Thiazole Derivatives

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Analyse Biochimique

Biochemical Properties

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine-dependent enzymes, which are crucial for carbohydrate metabolism . Additionally, the compound’s propargyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity . These interactions highlight the compound’s potential as an enzyme inhibitor, which could be useful in drug development and biochemical research.

Cellular Effects

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been shown to exhibit cytotoxic activity against various cell lines. Studies have demonstrated its ability to inhibit the growth of cancer cells, such as HepG2, LU-1, and Hela cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, which are critical for cell survival and proliferation . These effects suggest that the compound could be a valuable tool for studying cancer biology and developing anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with biomolecules at the molecular level. The compound’s propargyl group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, the thiazole ring can interact with various receptors and proteins, modulating their activity and affecting downstream signaling pathways . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its cytotoxic activity over extended periods, although its potency may decrease due to degradation . These findings underscore the importance of optimizing storage conditions and experimental protocols to ensure consistent results in biochemical research.

Dosage Effects in Animal Models

The effects of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s thiazole ring can be metabolized by thiamine-dependent enzymes, while its propargyl group can undergo oxidative metabolism

Transport and Distribution

The transport and distribution of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and accumulation in tissues . These interactions can impact the compound’s pharmacokinetics and therapeutic efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes

Propriétés

IUPAC Name |

methyl 2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h1,4-5,7,13H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIRBIVJZAKVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

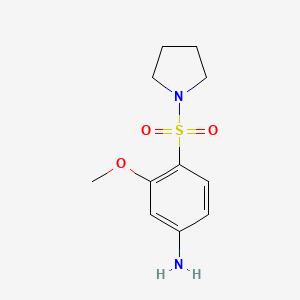

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1454245.png)

![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1454256.png)

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)